molecular formula C14H19N3O B11739382 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11739382
M. Wt: 245.32 g/mol
InChI Key: LXAPOQMZPGJNDT-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is a compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with dimethyl groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenyl group: This step involves the reaction of the dimethyl-substituted pyrazole with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: Similar structure but different substitution pattern.

    4,5-dihydro-1H-pyrazole derivatives: Similar core structure but different functional groups.

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methoxyphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C14H19N3O/c1-11-8-16-17(2)14(11)10-15-9-12-4-6-13(18-3)7-5-12/h4-8,15H,9-10H2,1-3H3

InChI Key

LXAPOQMZPGJNDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

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